molecular formula C8H11N5O B12593143 2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide CAS No. 874890-97-8

2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide

Cat. No.: B12593143
CAS No.: 874890-97-8
M. Wt: 193.21 g/mol
InChI Key: FOHZLRJQZCXJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a methyl group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide typically involves the reaction of 6-methylpyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and hydrazine-based molecules, such as:

  • 2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide
  • This compound
  • This compound .

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

874890-97-8

Molecular Formula

C8H11N5O

Molecular Weight

193.21 g/mol

IUPAC Name

[(6-methylpyridin-2-yl)iminomethylamino]urea

InChI

InChI=1S/C8H11N5O/c1-6-3-2-4-7(12-6)10-5-11-13-8(9)14/h2-5H,1H3,(H3,9,13,14)(H,10,11,12)

InChI Key

FOHZLRJQZCXJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N=CNNC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.